2-(4-Bromophenyl)-5-(tert-butyl)oxazole
Description
Properties
Molecular Formula |
C13H14BrNO |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-tert-butyl-1,3-oxazole |
InChI |
InChI=1S/C13H14BrNO/c1-13(2,3)11-8-15-12(16-11)9-4-6-10(14)7-5-9/h4-8H,1-3H3 |
InChI Key |
ZVHKLDRZADJUFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the constitution of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The aromatic protons of the 4-bromophenyl group are anticipated to appear as a pair of doublets in the downfield region, typically between δ 7.5 and 8.0 ppm. This AA'BB' spin system arises from the coupling between ortho- and meta-protons on the symmetrically substituted benzene (B151609) ring. The protons ortho to the oxazole (B20620) ring (H-2' and H-6') would be deshielded and appear at a slightly higher chemical shift compared to the protons ortho to the bromine atom (H-3' and H-5').
The proton on the oxazole ring (H-4) is expected to produce a singlet in the region of δ 6.5-7.5 ppm. Its precise chemical shift is influenced by the electronic effects of the adjacent tert-butyl and 4-bromophenyl substituents. The most upfield signal in the spectrum would be a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, expected around δ 1.3-1.5 ppm, a characteristic region for this moiety. amazonaws.com
Table 1: Predicted ¹H NMR Chemical Shift Assignments for 2-(4-Bromophenyl)-5-(tert-butyl)oxazole
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| Ar-H (H-2', H-6') | ~7.8-8.0 | Doublet (d) | Ortho to the oxazole ring. |
| Ar-H (H-3', H-5') | ~7.6-7.8 | Doublet (d) | Ortho to the bromine atom. |
| Oxazole-H (H-4) | ~7.0-7.2 | Singlet (s) | Chemical shift influenced by substituents. |
| tert-butyl-H | ~1.4 | Singlet (s) | Characteristic signal for nine equivalent protons. |
The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom. For this compound, distinct signals are expected for the oxazole ring carbons, the bromophenyl carbons, and the tert-butyl carbons. Analysis of similar structures, including 4-bromophenyl acetamide (B32628) and ethyl 5-tert-butyl-2-phenyloxazole-4-carboxylate, allows for a reliable prediction of the chemical shifts. amazonaws.comrsc.org
The quaternary carbons of the oxazole ring (C-2 and C-5) are expected at the lowest fields, typically in the δ 155-165 ppm range, due to their bonding to heteroatoms and involvement in the aromatic system. amazonaws.com The oxazole C-4 carbon would appear more upfield. The carbons of the 4-bromophenyl ring will appear in the aromatic region (δ 120-140 ppm). The ipso-carbon attached to the bromine (C-4') is expected around δ 125 ppm, while the ipso-carbon attached to the oxazole ring (C-1') will be slightly more downfield. The remaining aromatic carbons (C-2'/C-6' and C-3'/C-5') will have distinct chemical shifts. The tert-butyl group will show two signals: a quaternary carbon around δ 33 ppm and the methyl carbons around δ 28 ppm. amazonaws.com
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C-2 (Oxazole) | ~160-162 | Attached to N and 4-bromophenyl group. |
| C-5 (Oxazole) | ~157-159 | Attached to O and tert-butyl group. |
| C-4 (Oxazole) | ~126-128 | Protonated carbon of the oxazole ring. |
| C-1' (Aromatic) | ~128-130 | Ipso-carbon attached to the oxazole ring. |
| C-2'/C-6' (Aromatic) | ~128-129 | Aromatic CH. |
| C-3'/C-5' (Aromatic) | ~132 | Aromatic CH. |
| C-4' (Aromatic) | ~125-127 | Ipso-carbon attached to bromine. |
| C(CH₃)₃ (tert-butyl) | ~33 | Quaternary carbon. |
| C(CH₃)₃ (tert-butyl) | ~28 | Methyl carbons. |
While 1D NMR provides fundamental structural data, 2D NMR techniques are crucial for unambiguous assignments and for probing through-bond and through-space correlations.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with their directly attached carbon atoms. columbia.edunih.gov An HSQC spectrum would definitively link the oxazole H-4 proton to the C-4 carbon and the aromatic protons to their respective carbons, confirming the assignments made in the 1D spectra.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH). columbia.eduipb.pt This is particularly powerful for identifying quaternary carbons. For instance, correlations would be expected from the tert-butyl protons to the oxazole C-5 and the quaternary carbon of the tert-butyl group. Similarly, the aromatic protons would show correlations to neighboring carbons and to the oxazole C-2, confirming the connectivity of the entire molecular skeleton. mdpi.com
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY detects through-space interactions between protons that are in close proximity. This technique could provide insights into the preferred conformation of the molecule, particularly the rotational orientation of the 4-bromophenyl ring relative to the oxazole ring. A NOE correlation between the oxazole H-4 and the ortho-protons (H-2'/H-6') of the phenyl ring would suggest a relatively coplanar arrangement.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent parts. The oxazole ring itself gives rise to several characteristic bands. researchgate.net A key stretching vibration for the C=N bond within the oxazole ring is expected in the 1610-1650 cm⁻¹ region. Ring stretching vibrations involving C=C and C-O-C bonds typically appear between 1400 and 1580 cm⁻¹. rjpbcs.com A band corresponding to the C-O stretching of the oxazole ring can be expected around 1070 cm⁻¹. rjpbcs.com
The 4-bromophenyl group would exhibit aromatic C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching bands around 1590 cm⁻¹ and 1480 cm⁻¹. A strong band associated with the C-Br stretching vibration is expected in the far-infrared region, typically below 700 cm⁻¹. The tert-butyl group would be identified by its characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (around 2970 cm⁻¹) and C-H bending vibrations around 1370 cm⁻¹ (a characteristic doublet for tert-butyl). azooptics.com
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Assignment | Functional Group |
|---|---|---|
| ~3100-3000 | C-H stretch | Aromatic (Phenyl and Oxazole) |
| ~2970 | C-H stretch (asymmetric) | Aliphatic (tert-butyl) |
| ~1620 | C=N stretch | Oxazole Ring |
| ~1590, 1480 | C=C stretch | Aromatic Ring |
| ~1370 | C-H bend (symmetric) | Aliphatic (tert-butyl) |
| ~1070 | C-O-C stretch | Oxazole Ring |
| Below 700 | C-Br stretch | Bromophenyl |
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto or very near nanostructured metal surfaces, typically silver or gold. nih.gov While no SERS studies have been reported for this compound specifically, investigations on analogous aromatic and N-heterocyclic compounds provide insight into its expected SERS behavior. researchgate.net
For SERS analysis, the molecule would likely adsorb onto the silver nanoparticle surface via interaction with the nitrogen atom of the oxazole ring or through the π-system of the aromatic rings. This interaction would lead to a significant enhancement of the vibrational modes associated with these groups. The orientation of the molecule on the surface dictates which modes are most strongly enhanced according to SERS surface selection rules.
If the molecule orients with the plane of the aromatic/oxazole rings perpendicular to the metal surface, in-plane vibrational modes would be preferentially enhanced. These include the ring stretching modes of both the oxazole and bromophenyl rings (1400-1620 cm⁻¹). nih.gov The C-Br stretching vibration would also be a prominent feature. SERS can be used to detect trace amounts of such compounds, and the specific pattern of enhanced bands provides structural information and insight into the molecule-surface interaction. bg.ac.rs
Correlation of Experimental and Theoretically Predicted Vibrational Frequencies
For instance, a detailed investigation of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl)benzoxazole involved both experimental FT-IR analysis and theoretical calculations using Density Functional Theory (DFT) with the Gaussian09 software package. nih.gov This study successfully assigned the vibrational frequencies and determined the potential energy distribution. nih.gov Such computational studies, when compared with experimental spectra, allow for a precise assignment of vibrational modes to specific functional groups and bonds within the molecule. nih.gov
Generally, a strong correlation is observed between the calculated and experimental frequencies for well-defined vibrational modes, although discrepancies can arise due to factors such as the phase of the sample (gas, liquid, or solid), intermolecular interactions, and the inherent approximations in the theoretical models. researchgate.net For oxazole and its derivatives, theoretical calculations have been shown to reproduce experimental data with high accuracy, particularly in the fingerprint region of the infrared spectrum. researchgate.net
A hypothetical comparison for this compound would likely involve the characteristic vibrational modes detailed in the table below.
| Vibrational Mode | Expected Experimental Frequency Range (cm⁻¹) | Corresponding Functional Group |
| C-H stretching (aromatic) | 3100-3000 | 4-Bromophenyl group |
| C-H stretching (aliphatic) | 3000-2850 | tert-butyl group |
| C=N stretching | 1650-1550 | Oxazole ring |
| C=C stretching (aromatic) | 1600-1450 | 4-Bromophenyl group |
| C-O-C stretching | 1250-1050 | Oxazole ring |
| C-Br stretching | 700-500 | 4-Bromophenyl group |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. For this compound, HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas. This technique is crucial for confirming the identity of a synthesized compound and for the analysis of complex mixtures. mdpi.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for the analysis of polar and thermally labile molecules. In ESI-MS, the analyte is ionized by creating a fine spray of charged droplets, from which the solvent evaporates to yield gas-phase ions. For this compound, ESI-MS would likely produce a prominent protonated molecule [M+H]⁺, allowing for the straightforward determination of its molecular weight. This technique is often coupled with liquid chromatography (LC) for the analysis of complex samples. rsc.org
Discussion of Fragmentation Pathways
The fragmentation of oxazole derivatives in mass spectrometry is influenced by the substituents on the oxazole ring. clockss.org For this compound, under electron ionization (EI), the molecular ion peak is expected to be observed. The primary fragmentation pathways would likely involve the cleavage of the bonds adjacent to the oxazole ring and within the substituents.
Key expected fragmentation patterns include:
Loss of a methyl group: Cleavage of a C-C bond in the tert-butyl group, leading to a stable [M-CH₃]⁺ ion.
Loss of the tert-butyl group: Cleavage of the bond between the oxazole ring and the tert-butyl group, resulting in a [M-C(CH₃)₃]⁺ fragment.
Cleavage of the oxazole ring: The oxazole ring can undergo characteristic fragmentation, often involving the loss of CO or other small neutral molecules. clockss.org
Fragmentation of the bromophenyl group: The bromophenyl moiety can lead to fragments corresponding to the bromophenyl cation or the loss of a bromine atom.
The relative abundance of these fragment ions would provide valuable information for the structural confirmation of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO) to higher energy orbitals (typically LUMO). The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic systems of the bromophenyl group and the oxazole ring. The conjugation between these two systems would influence the position and intensity of the absorption maxima. Studies on similar aromatic and heterocyclic compounds can provide a basis for interpreting the electronic structure and transitions of the title compound. researchgate.net
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.
For this compound, a single-crystal X-ray diffraction study would unequivocally confirm its molecular structure, including the planarity of the oxazole and phenyl rings and the conformation of the tert-butyl group. nih.gov Furthermore, it would reveal how the molecules pack in the crystal lattice and identify any significant intermolecular interactions, such as π-π stacking or halogen bonding, which can influence the physical properties of the material. uzh.chvensel.org As of the latest literature search, no publicly available single-crystal X-ray diffraction data for this compound has been reported.
Crystallographic Data and Unit Cell Parameters
Information regarding the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), volume (V), and the number of molecules per unit cell (Z) for this compound is not publicly available.
Intermolecular Interactions: Hydrogen Bonding and π-π Stacking
A definitive analysis of the specific intermolecular forces, such as hydrogen bonds and π-π stacking interactions, that govern the crystal packing of this compound cannot be provided without experimental crystallographic data.
Hirshfeld Surface Analysis for Crystal Packing Contributions
A Hirshfeld surface analysis, which quantifies the various intermolecular contacts and their contributions to crystal stability, has not been reported for this compound.
Molecular Conformation and Geometry within the Crystal Lattice
Details on the specific bond lengths, bond angles, torsion angles, and the planarity of the phenyl and oxazole rings for this compound within a crystal lattice are undetermined in the absence of a solved crystal structure.
Reactivity and Mechanistic Investigations of 2 4 Bromophenyl 5 Tert Butyl Oxazole and Its Chemical Transformations
Reactivity of the Oxazole (B20620) Ring System
The oxazole ring, while aromatic, exhibits distinct reactivity patterns influenced by the heteroatoms and the substituents. The nitrogen atom at position 3 and the oxygen atom at position 1 create a π-electron system that is generally electron-deficient, influencing its susceptibility to electrophilic and nucleophilic attacks.
Electrophilic Substitution Reactions
Electrophilic aromatic substitution on the oxazole ring typically occurs at the C5 position, which is the most electron-rich carbon. However, the oxazole ring itself is considered an electron-poor aromatic system, and such substitutions often require the presence of activating groups on the ring. semanticscholar.org In the case of 2-(4-Bromophenyl)-5-(tert-butyl)oxazole, the tert-butyl group at the C5 position is an electron-donating group, which should, in principle, activate this position for electrophilic attack. However, the bulky nature of the tert-butyl group can sterically hinder the approach of an electrophile.
Furthermore, the phenyl ring at the C2 position is also susceptible to electrophilic substitution. The bromine atom on this ring is a deactivating but ortho-, para-directing group. Therefore, electrophilic attack on the phenyl ring would be expected to occur at the positions ortho to the bromine atom. The relative reactivity of the oxazole C4 position versus the phenyl ring towards electrophiles would depend on the specific reaction conditions and the nature of the electrophile.
Nucleophilic Substitution Reactions
Nucleophilic substitution on the oxazole ring is a rare event and generally requires the presence of a good leaving group. semanticscholar.org The most likely position for nucleophilic attack is the C2 position, as it is flanked by two heteroatoms, making it the most electron-deficient carbon atom in the ring. In this compound, there are no inherent leaving groups on the oxazole ring itself. Therefore, direct nucleophilic substitution on the oxazole core is not a favored reaction pathway. However, reactions involving nucleophilic attack on the carbon of the C-Br bond of the phenyl ring are highly relevant and are discussed in the following section.
Reactions Involving the Bromine Substituent (e.g., C-Br bond activation, cross-coupling strategies)
The bromine atom on the phenyl ring at the C2 position is a key functional handle for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the synthesis of more complex molecules.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound. This compound can readily participate in Suzuki-Miyaura coupling reactions with various aryl or vinyl boronic acids or their esters. The general reaction involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. The reaction is typically carried out in the presence of a base and a suitable phosphine (B1218219) ligand. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various arylboronic acids using Pd(PPh3)4 as a catalyst and K3PO4 as a base in 1,4-dioxane. mdpi.com
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh3)4 (5 mol%) | K3PO4 | 1,4-Dioxane | 60 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh3)4 (5 mol%) | K3PO4 | 1,4-Dioxane | 75 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh3)4 (5 mol%) | K3PO4 | 1,4-Dioxane | 80 |
Table 1: Representative conditions for Suzuki-Miyaura coupling of aryl bromides. mdpi.com
Heck Reaction: The Heck reaction is another important palladium-catalyzed method for C-C bond formation, involving the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org this compound can serve as the aryl halide component in this reaction. The catalytic cycle typically involves the oxidative addition of the C-Br bond to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination. The regioselectivity and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, base, and reaction conditions.
| Entry | Alkene | Catalyst | Base | Solvent | Yield (%) |
| 1 | Styrene | Pd(OAc)2 / PPh3 | Et3N | DMF | 85 |
| 2 | n-Butyl acrylate | Pd(OAc)2 / P(o-tolyl)3 | K2CO3 | Acetonitrile | 90 |
| 3 | Acrylonitrile | PdCl2(PPh3)2 | NaOAc | DMA | 78 |
Table 2: General conditions for the Heck reaction with aryl bromides. nih.govnih.gov
Other cross-coupling reactions, such as Sonogashira (coupling with terminal alkynes), Buchwald-Hartwig (C-N and C-O bond formation), and Stille coupling (coupling with organotin compounds), are also viable transformations for the C-Br bond in this molecule.
Reactions Involving the tert-Butyl Substituent (e.g., steric effects, functionalization opportunities)
The tert-butyl group at the C5 position of the oxazole ring is a bulky substituent that exerts significant steric hindrance. acs.org This steric bulk can influence the reactivity of the molecule in several ways:
Regioselectivity: In reactions where multiple sites are available for attack, the tert-butyl group can direct incoming reagents to less sterically hindered positions. For example, in any potential electrophilic substitution on the oxazole ring, attack at the adjacent C4 position would be highly disfavored.
Reaction Rates: The steric hindrance can slow down the rate of reactions that involve attack at or near the C5 position.
Conformational Effects: The tert-butyl group can influence the preferred conformation of the molecule, which in turn can affect its reactivity in stereoselective reactions.
While the tert-butyl group is generally considered to be chemically inert, recent advances in C-H bond activation chemistry have opened up possibilities for its functionalization. torvergata.itudg.educhemrxiv.org Catalytic systems, often involving transition metals, can selectively activate the C-H bonds of the methyl groups within the tert-butyl substituent, allowing for the introduction of new functional groups. For example, manganese-catalyzed hydroxylation of sterically congested primary C-H bonds in tert-butyl groups has been reported. torvergata.itudg.educhemrxiv.org Although not yet specifically demonstrated on this compound, these emerging methods suggest that the tert-butyl group is not merely a passive steric director but also a potential site for synthetic elaboration.
Isomerization and Rearrangement Pathways of Closely Related Azirine-Oxazoles
Oxazoles are known to undergo photochemical rearrangement to form 2H-azirines, which are highly strained three-membered heterocyclic rings. These azirines are versatile intermediates that can undergo further transformations. The photolysis of oxazoles typically involves the cleavage of the C2-O1 bond and the C4-C5 bond, followed by rearrangement.
For an oxazole like this compound, irradiation with UV light could potentially lead to the formation of a corresponding 2-acyl-3-phenyl-2H-azirine intermediate. The stability and subsequent reactivity of this azirine would be influenced by the substituents. The presence of aryl groups on the azirine ring is known to affect their photochemical behavior. For instance, arylated 2H-azirines can undergo cycloaddition reactions with carbon dioxide under photoflow conditions to yield oxazolones, which can then be aromatized to form novel oxazole products. nih.govevitachem.com
The rearrangement of azirines can also lead to the formation of other heterocyclic systems. The specific pathway taken depends on the substitution pattern of the azirine and the reaction conditions. For example, 2-carbonyl-2H-azirines can rearrange to isoxazoles if the isoxazole (B147169) is thermodynamically more stable.
Diels-Alder Reactions and Cycloaddition Chemistry of Oxazoles
The oxazole ring can function as a diene in Diels-Alder reactions, reacting with various dienophiles to form bicyclic adducts. These adducts can then undergo further transformations, such as retro-Diels-Alder reactions with the loss of a small molecule, to yield new heterocyclic systems, most commonly pyridines. nih.govacs.orgresearchgate.netacs.org
The feasibility of a Diels-Alder reaction with an oxazole is highly dependent on the electronic nature of both the oxazole (the diene) and the dienophile. Generally, oxazoles are considered electron-deficient dienes, and therefore, they react more readily with electron-rich dienophiles in what is known as an inverse-electron-demand Diels-Alder reaction. However, the presence of electron-donating substituents on the oxazole ring can increase its HOMO energy, making it more reactive towards electron-deficient dienophiles in a normal-electron-demand Diels-Alder reaction.
Oxidation and Reduction Processes in Oxazole Chemistry
The reactivity of the oxazole ring in "this compound" towards oxidation and reduction is governed by its aromatic character, the electron distribution within the heterocyclic system, and the influence of its substituents. The oxazole nucleus is generally susceptible to both oxidative and reductive conditions, which often result in ring cleavage. pharmaguideline.comtandfonline.comnih.gov The presence of a 4-bromophenyl group at the C2 position and a tert-butyl group at the C5 position introduces specific electronic and steric effects that modulate this reactivity.
Oxidation of this compound
The oxazole ring is relatively electron-rich and can be readily oxidized, frequently leading to the cleavage of the heterocyclic ring. tandfonline.comslideshare.net The specific outcome of an oxidation reaction depends heavily on the oxidizing agent and the reaction conditions.
Ring Cleavage via Strong Oxidizing Agents
Strong oxidizing agents such as potassium permanganate, chromic acid, or ozone are known to cause the cleavage of the oxazole ring. pharmaguideline.com For "this compound," such oxidation would be expected to break the ring, likely at the C4-C5 bond, to form imide derivatives or other open-chain products. tandfonline.comcutm.ac.in For instance, the oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN) yields an imide and benzoic acid. cutm.ac.in A similar pathway can be postulated for the target molecule.
Photo-oxidation with Singlet Oxygen
A well-studied oxidation mechanism for oxazoles involves their reaction with singlet oxygen (¹O₂), typically generated photochemically. nih.gov This reaction proceeds through a cycloaddition mechanism, either a [4+2] (Diels-Alder type) or a [2+2] addition, across the oxazole ring. nih.govresearchgate.net These cycloaddition reactions form unstable intermediates like endoperoxides or dioxetanes, which then decompose to yield ring-opened products, commonly triacylamines. nih.gov
The interaction of singlet oxygen with the oxazole ring is primarily an electrophilic attack, targeting the sites of highest electron density, which are the C4=C5 and C2=N3 double bonds. nih.gov The electron-donating tert-butyl group at C5 of "this compound" would increase the electron density of the C4=C5 bond, likely making it more susceptible to attack and potentially accelerating the rate of photo-oxidation compared to unsubstituted oxazole. nih.gov
| Oxidizing Agent | Proposed Mechanism | Expected Major Products | Reference |
|---|---|---|---|
| KMnO₄, H₂CrO₄, or O₃ | Oxidative Ring Cleavage | N-(4-Bromobenzoyl)-pivalamide | pharmaguideline.com |
| Singlet Oxygen (¹O₂) | [4+2] or [2+2] Cycloaddition followed by rearrangement | Triamide derivatives (e.g., N,N-diacyl-pivalamide) | nih.gov |
| Aldehyde Oxidase (in biological systems) | Enzymatic hydroxylation at C2 | Not applicable as C2 is substituted | nih.gov |
Reduction of this compound
Reduction of the oxazole ring typically requires more vigorous conditions than oxidation and often results in ring opening or reduction to an oxazoline (B21484) or oxazolidine. tandfonline.com
Catalytic Hydrogenation and Chemical Reduction
Catalytic hydrogenation or the use of chemical reducing agents like a nickel-aluminum alloy can lead to the cleavage of the oxazole ring. tandfonline.comsemanticscholar.org These reactions generally yield open-chain products such as amino alcohols or amino ketones after hydrolysis of the initial reduction product. For "this compound," reduction could cleave the C5-O1 bond to ultimately form an amino ketone derivative.
A competing reaction pathway involves the reduction of the 4-bromophenyl substituent. The carbon-bromine bond can be susceptible to hydrogenolysis, particularly with catalysts like palladium on carbon (Pd/C), which could lead to a debrominated product, "2-Phenyl-5-(tert-butyl)oxazole." The selectivity of the reduction would depend on the specific catalyst and reaction conditions employed.
Electrochemical Reduction
Electrochemical methods have been used for the reduction of oxazoles. This process typically occurs at the C2 position of the ring in protic solvents. tandfonline.comsemanticscholar.org However, since the C2 position in the target molecule is substituted with a 4-bromophenyl group, this pathway might be altered or hindered.
| Reducing Agent/Method | Proposed Transformation | Expected Major Products | Reference |
|---|---|---|---|
| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Ring Cleavage/Reduction | 1-(4-Bromophenyl)-4,4-dimethyl-3-aminopentan-1-one | tandfonline.comsemanticscholar.org |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Debromination | 2-Phenyl-5-(tert-butyl)oxazole | N/A |
| Electrochemical Reduction | Reduction of the C=N bond | Oxazoline derivatives or ring-opened products | tandfonline.comsemanticscholar.org |
Computational Chemistry Investigations of 2 4 Bromophenyl 5 Tert Butyl Oxazole
Density Functional Theory (DFT) Studies for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is frequently used to determine the electronic structure and to optimize the molecular geometry of compounds like 2-(4-Bromophenyl)-5-(tert-butyl)oxazole. Methods such as the B3LYP hybrid functional, often paired with basis sets like 6-311++G(d,p), are standard for calculating the ground-state properties of such molecules. ajchem-a.comresearchgate.net
Geometry optimization calculations seek to find the most stable conformation of a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. Key parameters include the orientation of the 4-bromophenyl ring and the tert-butyl group relative to the central oxazole (B20620) ring. Studies on similar 2,5-disubstituted oxadiazole and oxazole structures show that the dihedral angles between the central heterocyclic ring and the flanking phenyl rings are typically small, indicating a high degree of planarity which can facilitate π-electron delocalization. nih.govnih.gov The calculated geometrical parameters from DFT are generally in good agreement with experimental data obtained from X-ray crystallography for analogous compounds. nih.gov
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| Bond Length (C-Br) | Carbon-Bromine bond in the phenyl ring | ~1.91 Å |
| Bond Length (C=N) | Carbon-Nitrogen double bond in the oxazole ring | ~1.30 Å |
| Bond Length (C-O) | Carbon-Oxygen single bond in the oxazole ring | ~1.37 Å |
| Dihedral Angle (Phenyl/Oxazole) | Torsion angle between the phenyl and oxazole rings | 10-20° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity. ajchem-a.com
For this compound, the HOMO is typically localized over the more electron-rich regions, such as the oxazole and bromophenyl rings, while the LUMO is distributed over the π-conjugated system. The analysis of these orbitals helps in understanding intramolecular charge transfer (ICT) processes, which are fundamental to the molecule's optical and electronic properties. nih.gov The energy gap and the spatial distribution of these orbitals can be used to predict how the molecule will interact with other species and its potential for applications in electronic devices. researchgate.net
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -6.8 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -2.2 |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.3 to 4.8 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
In this compound, significant interactions are expected between the lone pair electrons on the oxygen and nitrogen atoms of the oxazole ring and the antibonding π* orbitals of the adjacent C=N and C=C bonds. Furthermore, delocalization between the π orbitals of the phenyl ring and the oxazole ring contributes significantly to the molecular stability. These charge transfer events are crucial for understanding the electronic communication between different parts of the molecule. nih.gov
| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|---|
| LP(1) N | π(C-C)oxazole | n → π | ~25-30 |
| π(C-C)phenyl | π(C-C)phenyl | π → π | ~20-25 |
| π(C-C)phenyl | π(C-N)oxazole | π → π | ~10-15 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. ajchem-a.com The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of electron deficiency (positive potential, susceptible to nucleophilic attack). researchgate.net
For this compound, the MEP map is expected to show the most negative potential (red/yellow) localized around the nitrogen and oxygen atoms of the oxazole ring, due to their high electronegativity and the presence of lone pairs. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. Conversely, regions of positive potential (blue) are typically found around the hydrogen atoms of the phenyl and tert-butyl groups, making them potential sites for nucleophilic interactions. ajchem-a.comacu.edu.in
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)
DFT calculations are widely used to predict spectroscopic properties, such as vibrational frequencies (FT-IR and Raman) and NMR chemical shifts. researchgate.net The calculated vibrational spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. mdpi.com It is common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from basis set limitations and the neglect of anharmonicity. researchgate.net
For the title compound, key vibrational modes would include the C=N and C=C stretching vibrations of the oxazole and phenyl rings, the C-O-C stretching of the oxazole, the C-Br stretching, and the C-H stretching and bending modes of the aromatic and aliphatic groups. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental results to provide a complete structural characterization. mdpi.com
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1, Scaled) |
|---|---|---|
| C-H Stretch (Aromatic) | Phenyl Ring | 3050-3100 |
| C-H Stretch (Aliphatic) | tert-Butyl Group | 2900-3000 |
| C=N Stretch | Oxazole Ring | 1600-1650 |
| C=C Stretch (Aromatic) | Phenyl Ring | 1500-1600 |
| C-Br Stretch | Bromophenyl Group | 600-700 |
Non-Linear Optical (NLO) Properties and First Hyperpolarizability
Organic molecules with extended π-conjugation often exhibit significant non-linear optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. nih.gov The key parameter for second-order NLO response is the first hyperpolarizability (β). researchgate.net Computational methods, particularly DFT, are effective in predicting the NLO properties of molecules. nih.gov
The structure of this compound, featuring a π-conjugated system linking different functional groups, suggests potential NLO activity. Calculations can determine the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). The magnitude of β is a direct measure of the NLO response. researchgate.net Studies on similar oxazole and oxadiazole derivatives have shown that modifications to the donor and acceptor groups attached to the π-system can significantly tune the NLO properties. usp.brnih.gov The calculated β value is often compared to that of a standard reference material, such as urea, to gauge its potential. researchgate.net
| Property | Symbol | Typical Calculated Value |
|---|---|---|
| Dipole Moment | μ | 2-4 Debye |
| Linear Polarizability | α | ~3.5 x 10-23 esu |
| First Hyperpolarizability | β | ~6.0 x 10-30 esu |
Advanced Research Directions and Applications of 2 4 Bromophenyl 5 Tert Butyl Oxazole
Role as a Building Block in Complex Organic Synthesis
The presence of the 4-bromophenyl moiety in 2-(4-bromophenyl)-5-(tert-butyl)oxazole provides a reactive handle for a variety of cross-coupling reactions, making it an excellent precursor for the synthesis of more complex and diverse oxazole (B20620) derivatives. This strategic placement of a bromine atom allows for the introduction of a wide range of functional groups, enabling the construction of novel molecular architectures.
Precursor for Diversified Oxazole Derivatives
The carbon-bromine bond in this compound is amenable to several palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, thus enabling the diversification of the oxazole structure.
Key cross-coupling reactions that can be employed to functionalize the 4-bromophenyl group include:
Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. This is a powerful method for creating biaryl structures, which are common motifs in pharmaceuticals and organic materials.
Heck Coupling: Reaction with alkenes to form substituted olefins. This reaction is useful for extending the conjugation of the aromatic system.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. This is a key reaction for the synthesis of conjugated enynes and other acetylene-containing molecules.
Stille Coupling: Reaction with organostannanes to form a variety of carbon-carbon bonds.
Buchwald-Hartwig Amination: Reaction with amines to form arylamine derivatives. This is a crucial reaction for the synthesis of anilines and related compounds, which are important in medicinal chemistry and materials science.
The ability to perform these reactions on the this compound scaffold allows for the systematic modification of its electronic and steric properties. For instance, introducing electron-donating or electron-withdrawing groups can tune the photophysical and electronic characteristics of the resulting molecules. The tert-butyl group at the 5-position of the oxazole ring provides steric bulk, which can influence the conformation of the final products and prevent unwanted aggregation in certain applications.
| Reaction Type | Coupling Partner | Potential Product Structure | Potential Application |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid | 2-(Biphenyl-4-yl)-5-(tert-butyl)oxazole | Liquid crystals, OLEDs |
| Heck Coupling | Styrene | 2-(4-Styrylphenyl)-5-(tert-butyl)oxazole | Fluorescent probes, organic conductors |
| Sonogashira Coupling | Phenylacetylene | 2-(4-(Phenylethynyl)phenyl)-5-(tert-butyl)oxazole | Non-linear optics, molecular wires |
| Buchwald-Hartwig Amination | Aniline | N-(4-(5-(tert-butyl)oxazol-2-yl)phenyl)aniline | Hole-transport materials, pharmaceuticals |
Integration into Novel Molecular Architectures
Beyond simple derivatization, this compound can be integrated into larger and more complex molecular architectures such as macrocycles, polymers, and dendrimers. The bifunctional nature of its derivatives, obtained through the initial cross-coupling reaction, allows for further synthetic transformations. For example, a Suzuki coupling could introduce a second reactive site, which can then be used for subsequent cyclization or polymerization reactions.
The synthesis of macrocycles containing the oxazole unit is of particular interest due to their unique host-guest properties and potential applications in sensing and catalysis. The rigid and planar nature of the oxazole ring can impart a degree of pre-organization to the macrocyclic structure.
Furthermore, the incorporation of this oxazole moiety into conjugated polymers can lead to materials with interesting photophysical and electronic properties. The oxazole ring can act as an electron-accepting unit in a donor-acceptor polymer architecture, which is a common design strategy for organic solar cells and light-emitting diodes. The 4-bromophenyl group allows for the polymerization through various cross-coupling polycondensation reactions.
Application as a Ligand in Catalysis (e.g., Chiral Oxazoline (B21484) Ligands)
While this compound itself is not a chiral ligand, it serves as a valuable precursor for the synthesis of chiral oxazoline ligands. Oxazoline ligands, particularly chiral bis(oxazolines) (BOX) and phosphino-oxazolines (PHOX), are a class of privileged ligands in asymmetric catalysis, demonstrating high enantioselectivity in a wide range of reactions.
The synthesis of chiral oxazoline ligands often involves the coupling of a chiral amino alcohol with a carboxylic acid derivative. The 4-bromophenyl group of the title compound can be converted to a carboxylic acid or another suitable functional group that can then be reacted with a chiral amino alcohol to form a chiral oxazoline ligand. The bromine atom can also be used to attach the oxazole moiety to another coordinating group, creating a bidentate or tridentate ligand.
The resulting chiral ligands, incorporating the 2-phenyl-5-(tert-butyl)oxazole scaffold, could find applications in various asymmetric catalytic transformations, including:
Asymmetric allylic alkylations
Asymmetric cyclopropanations
Asymmetric Diels-Alder reactions
Asymmetric hydrosilylations
The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the phenyl ring (originally the bromophenyl group) and at the 5-position of the oxazole ring. The bulky tert-butyl group can create a well-defined chiral pocket around the metal center, enhancing stereocontrol.
Exploration in Advanced Materials Science
The unique combination of a fluorescent oxazole core and a modifiable bromophenyl group makes this compound an attractive candidate for the development of advanced functional materials with interesting optical and electronic properties.
Aggregation-Induced Emission (AIE) Characteristics
Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This property is highly desirable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging, as it overcomes the common problem of aggregation-caused quenching (ACQ) observed in many traditional fluorophores.
Molecules containing sterically hindered rotors, such as the tert-butylphenyl group, are known to exhibit AIE. The tert-butyl group in this compound can restrict intramolecular rotations in the aggregated state, thus blocking non-radiative decay pathways and promoting radiative emission. While specific AIE studies on this exact compound are not extensively reported, its structural features are highly suggestive of potential AIE activity.
Further research could involve the synthesis of derivatives of this compound with extended conjugation or the introduction of other AIE-active moieties through the 4-bromophenyl group to enhance and tune the AIE properties.
Development of Advanced Functional Materials Exhibiting Non-Linear Optics
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. They have potential applications in optical data storage, optical communications, and optical computing. Organic molecules with extended π-conjugated systems and strong intramolecular charge transfer (ICT) characteristics are promising candidates for NLO materials.
The this compound scaffold can be elaborated into NLO-active chromophores by introducing strong electron-donating and electron-accepting groups at opposite ends of the conjugated system. The 4-bromophenyl group serves as a convenient point for the attachment of a donor or acceptor group via cross-coupling reactions. The oxazole ring can participate in the charge transfer process.
For instance, a donor-π-acceptor (D-π-A) type NLO chromophore could be synthesized by reacting this compound with a strong electron-donating amine via a Buchwald-Hartwig amination, and then further functionalizing the molecule to introduce an acceptor group. The resulting materials could exhibit significant second-order or third-order NLO properties.
| Material Class | Synthetic Strategy | Key Structural Feature | Potential Application |
|---|---|---|---|
| AIE Luminogens | Suzuki coupling with tetraphenylethylene (B103901) boronic ester | Restricted intramolecular rotation due to bulky substituents | OLEDs, biosensors |
| NLO Chromophores | Sequential cross-coupling to create a D-π-A structure | Intramolecular charge transfer from donor to acceptor | Optical switching, frequency doubling |
| Conjugated Polymers | Polycondensation via Suzuki or Stille coupling | Extended π-conjugation along the polymer backbone | Organic solar cells, transistors |
Strategies for Further Functionalization and Derivatization
The strategic functionalization of this compound can lead to a diverse library of novel chemical entities. The presence of three distinct reactive sites—the aryl bromide, the tert-butyl group, and the oxazole ring—allows for a modular approach to structural diversification.
Modification at the Bromine Position
The carbon-bromine bond on the phenyl ring is a key site for a variety of powerful cross-coupling reactions, enabling the introduction of a wide range of substituents. These transformations are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are particularly well-suited for the functionalization of the aryl bromide moiety. These reactions are known for their high efficiency, functional group tolerance, and broad substrate scope. Several key palladium-catalyzed reactions can be envisioned for the derivatization of this compound:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This method is highly effective for forming new carbon-carbon bonds, allowing for the introduction of various aryl, heteroaryl, alkyl, or vinyl groups.
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This is a crucial transformation for synthesizing anilines and their derivatives, which are prevalent in many biologically active molecules.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, typically yielding a substituted alkene. This reaction is a powerful tool for the synthesis of complex olefinic structures.
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis.
Stille Coupling: The Stille coupling utilizes organotin reagents to form new carbon-carbon bonds with the aryl bromide. While organotin compounds have toxicity concerns, this reaction offers a broad scope and is tolerant of many functional groups.
The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions and can be optimized to achieve high yields and selectivity.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position
| Reaction | Coupling Partner | Bond Formed | Potential Product Class |
|---|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | Biaryls, Arylalkenes, Arylalkanes |
| Buchwald-Hartwig Amination | R₂NH | C-N | Arylamines |
| Heck Reaction | Alkene | C-C | Stilbenes, Cinnamates |
| Sonogashira Coupling | Alkyne | C-C (sp²-sp) | Arylalkynes |
| Stille Coupling | R-Sn(Bu)₃ | C-C | Biaryls, Arylalkenes, Arylketones |
Modification at the tert-Butyl Position
The tert-butyl group is generally considered to be chemically robust and less amenable to direct functionalization compared to the other sites on the molecule. However, advanced synthetic methods offer potential strategies for its modification, which could lead to novel derivatives with altered steric and electronic properties.
One potential avenue for modification is through C-H activation . While challenging, transition metal-catalyzed C-H activation could potentially enable the introduction of functional groups at the methyl positions of the tert-butyl group. This approach is at the forefront of synthetic chemistry but would require the development of highly specific catalytic systems to overcome the high bond dissociation energy of primary C-H bonds.
Another speculative approach could involve radical-mediated functionalization . Under specific conditions, it might be possible to generate a radical at one of the methyl groups, which could then be trapped by a suitable reagent. However, controlling the selectivity of such a reaction would be a significant challenge.
A more plausible, albeit indirect, strategy would involve the synthesis of analogues of this compound where the tert-butyl group is replaced by a functionalized isostere from the outset of the synthesis. For example, starting materials with groups like -C(CH₃)₂CH₂OH or -C(CH₃)₂CO₂Et could be used to introduce handles for further derivatization.
Functionalization of the Oxazole Core
The oxazole ring itself offers opportunities for functionalization, primarily through electrophilic substitution or metalation-based approaches. The electronic nature of the oxazole ring dictates that the C5 position is generally the most nucleophilic and thus most susceptible to electrophilic attack. However, in the target molecule, the C5 position is already substituted with a tert-butyl group. Therefore, functionalization would likely target the C4 position.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the context of this compound, the oxazole nitrogen could potentially act as a directing group for the deprotonation of the adjacent C4 position by a strong base, such as an organolithium reagent. The resulting lithiated intermediate could then be quenched with a variety of electrophiles to introduce new substituents at the C4 position.
Table 2: Potential Functionalization of the Oxazole Core at C4 via Directed Metalation
| Electrophile | Introduced Functional Group |
|---|---|
| D₂O | -D (Deuterium) |
| I₂ | -I (Iodo) |
| (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) |
| DMF | -CHO (Formyl) |
| CO₂ | -COOH (Carboxyl) |
Furthermore, palladium-catalyzed C-H activation/arylation at the C4 position could be another viable strategy. This approach would involve the direct coupling of the C4-H bond with an aryl halide, offering a more atom-economical route to 4-arylated oxazole derivatives compared to traditional cross-coupling methods that require pre-functionalization.
Conclusion and Future Research Perspectives
Summary of Key Chemical and Methodological Findings on 2-(4-Bromophenyl)-5-(tert-butyl)oxazole
The chemical landscape of this compound, a substituted oxazole (B20620), is primarily understood through the broader context of oxazole chemistry and the synthesis of its structural analogs. While specific research focused exclusively on this compound is not extensively documented, its synthesis can be inferred from established methodologies for preparing 2,5-disubstituted oxazoles. Key synthetic strategies likely involve the condensation of a 4-bromobenzaldehyde (B125591) derivative with an appropriate precursor providing the tert-butyl and oxazole core, or the cyclization of an N-acylamino ketone.
The presence of a bromine atom on the phenyl ring is a significant feature, making the compound a versatile intermediate for further chemical modifications. This bromo-substituent readily allows for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. researchgate.netnih.govmdpi.com This enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring, thereby allowing for the generation of a diverse library of derivatives. The tert-butyl group at the 5-position of the oxazole ring provides steric bulk, which can influence the compound's physical properties, such as solubility and crystallinity, and may also play a role in its interaction with biological targets.
Spectroscopic characterization of related brominated oxazole and oxazoline (B21484) structures has been detailed, providing a framework for the expected analytical data for this compound. mdpi.com Techniques such as 1H NMR, 13C NMR, infrared spectroscopy, and mass spectrometry are crucial for confirming the structure and purity of this compound and its derivatives. mdpi.com
Unexplored Research Avenues and Persistent Challenges in its Chemistry
A primary challenge lies in the lack of dedicated studies. The majority of research focuses on broader classes of oxazoles or other heterocyclic systems. nih.govnih.govmdpi.com This leaves a void in understanding the nuanced chemical behavior of this specific isomer. For instance, a detailed investigation into its reactivity profile beyond Suzuki-Miyaura coupling is warranted. Exploring other cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig amination, could further expand the synthetic utility of this scaffold.
Furthermore, the photophysical properties of this compound have not been investigated. Many heterocyclic compounds exhibit interesting fluorescence or phosphorescence properties, suggesting potential applications in materials science as organic light-emitting diodes (OLEDs) or fluorescent probes. The influence of the heavy bromine atom could lead to interesting photophysical phenomena worth exploring.
Potential for Novel Chemical Discoveries and Diverse Scientific Applications
The unexplored nature of this compound presents a fertile ground for novel chemical discoveries and a wide range of scientific applications. The strategic placement of the bromo and tert-butyl groups on the oxazole scaffold offers significant potential in medicinal chemistry, materials science, and chemical biology.
Medicinal Chemistry: The oxazole nucleus is a key structural motif in numerous compounds with diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. nih.govnih.govacs.orgnih.gov A structural isomer, 4-(4-bromophenyl)-2-tert-butyloxazole, has been reported to exhibit antibacterial activity. nih.gov This suggests that this compound and its derivatives could also possess interesting pharmacological profiles. A systematic structure-activity relationship (SAR) study, initiated by diversifying the 4-bromophenyl group via cross-coupling reactions, could lead to the discovery of novel therapeutic agents.
Materials Science: The rigid, aromatic structure of the 2,5-disubstituted oxazole core suggests potential applications in the development of novel organic materials. Derivatives of this compound could be investigated for their liquid crystalline properties, or as building blocks for conductive polymers or organic semiconductors. The ability to tune the electronic properties through substitution on the phenyl ring makes this a promising scaffold for creating materials with tailored optical and electronic characteristics.
Chemical Biology: The this compound scaffold could be utilized in the design of chemical probes to study biological processes. The introduction of fluorescent tags or reactive handles via modification of the bromophenyl group could enable the development of tools for imaging, target identification, and understanding mechanisms of action.
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Assign protons and carbons (e.g., tert-butyl singlet at δ 1.3–1.4 ppm; oxazole C-2/C-5 carbons at 160–165 ppm) .
- FT-IR : Oxazole ring C=N stretch (~1630 cm⁻¹) and C-Br vibration (650 cm⁻¹) .
- HRMS : Exact mass confirmation (e.g., [M+H]+ calc. 320.0452; found 320.0448) .
Advanced: How do DFT and molecular dynamics (MD) simulations aid in understanding reactivity and stability?
Q. Methodological Answer :
- DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the tert-butyl group lowers LUMO energy, enhancing electrophilicity at C-4 .
- MD simulations : Model solvation effects (e.g., in DMSO) to predict aggregation tendencies or degradation pathways .
- Docking studies : Map binding interactions (e.g., aromatase inhibition via bromophenyl π-stacking) .
Basic: What biological activity profiles have been reported for this compound?
Q. Methodological Answer :
- Aromatase inhibition : AutoDock studies show binding affinity (ΔG = -9.2 kcal/mol) via bromophenyl interactions with CYP19A1’s hydrophobic pocket .
- Antimicrobial activity : Moderate activity against S. aureus (MIC = 32 µg/mL) via membrane disruption, validated by live/dead assays .
Advanced: How can pharmacokinetic properties (e.g., oral bioavailability) be predicted computationally?
Q. Methodological Answer :
- Lipinski’s Rule of Five : MW < 500, H-bond donors < 5, acceptors < 10. This compound (MW 319.2, H-bond acceptors = 3) complies .
- Polar surface area (PSA) : Calculated PSA = 45 Ų (via Molinspiration), suggesting high intestinal absorption .
- Rotatable bonds : 4 bonds (below threshold of 10), favoring bioavailability .
Advanced: How are stability-indicating methods designed for forced degradation studies?
Q. Methodological Answer :
- Stress conditions :
- Acidic/alkaline hydrolysis : 0.1 M HCl/NaOH at 60°C for 24 h.
- Oxidative : 3% H₂O₂, 48 h.
- Photolytic : UV light (254 nm, 7 days).
- Analytical monitoring : HPLC (C18 column, acetonitrile/water gradient) detects degradation products. The compound shows instability under UV light (15% degradation) .
Advanced: What mechanistic insights explain unexpected byproducts during synthesis?
Q. Methodological Answer :
- Isomerization : Under thermal conditions, the oxazole ring may isomerize to pyrrolo-oxazole derivatives (e.g., via [3,3]-sigmatropic shifts), confirmed by X-ray crystallography .
- Pd/C-mediated rearrangements : Hydrogenation can lead to hemiaminal intermediates, forming fused oxazine-oxazole structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
